Product packaging for 4-Deoxycohumulone(Cat. No.:CAS No. 5880-42-2)

4-Deoxycohumulone

Katalognummer: B1265165
CAS-Nummer: 5880-42-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: KKFIZYKKQLWBKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Deoxycohumulone is a critical intermediate in the specialized biosynthesis of hop bitter acids in Humulus lupulus . It is a diprenylated acylphloroglucinol derivative formed in the lupulin glands of the hop plant. The compound serves as a direct precursor in the pathway to both alpha-acids (e.g., humulone) and beta-acids (e.g., lupulone), which are the principal compounds responsible for the bitter flavor and stability of beer . Research into this compound provides valuable insights into the metabolic pathways of specialized plant metabolites and the enzymatic steps, including the action of valerophenone synthase (VPS) and prenyltransferases, that lead to the production of economically important bittering agents . Studying this intermediate and its conversion is essential for plant biochemistry research, hop cultivar development, and the exploration of bitter acid biosynthesis in engineered systems. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1265165 4-Deoxycohumulone CAS No. 5880-42-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5880-42-2

Molekularformel

C20H28O4

Molekulargewicht

332.4 g/mol

IUPAC-Name

2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3

InChI-Schlüssel

KKFIZYKKQLWBKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O

Kanonische SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O

melting_point

88-89°C

Physikalische Beschreibung

Solid

Synonyme

deoxycohumulone

Herkunft des Produkts

United States

Q & A

Q. What are the primary natural sources of 4-Deoxycohumulone, and what analytical methods are recommended for its identification in plant extracts?

Answer: this compound is a bitter compound primarily isolated from hops (Humulus lupulus) and is also detected in alcoholic beverages derived from hops . For identification in plant extracts:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with a gradient elution (e.g., water:acetonitrile + 0.1% formic acid). Monitor for the exact mass of 332.1919948 Da (calculated for C₂₀H₂₈O₄) .
  • Nuclear Magnetic Resonance (NMR): Key signals include δ 5.5–6.2 ppm (olefinic protons) and δ 1.2–2.5 ppm (methyl groups from the 3-methylbutanoyl side chain) .
  • Reference Standards: Cross-validate with authenticated this compound samples from botanical repositories.

Q. What is the molecular characterization of this compound, and how can researchers validate its structural identity using spectroscopic techniques?

Answer: The molecular formula is C₂₀H₂₈O₄ (exact mass: 332.1919948 Da), with a germacranolide skeleton and a 3-methylbutanoyl ester group . Validation steps:

  • High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ at m/z 333.1993 (Δ < 3 ppm error).
  • 2D-NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations, e.g., HMBC links between the ester carbonyl (δ ~170 ppm) and adjacent protons .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration for stereochemical confirmation.

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound in Humulus lupulus?

Answer: Methodological Framework:

  • Isotopic Labeling: Administer ¹³C-labeled precursors (e.g., mevalonate or methylerythritol phosphate) to hop glandular trichomes. Track incorporation via LC-MS/MS to identify intermediates .
  • Transcriptomic Analysis: Compare RNA-seq data from high- vs. low-producing hop cultivars to pinpoint candidate genes (e.g., terpene synthases, acyltransferases) .
  • CRISPR/Cas9 Knockouts: Target putative biosynthetic genes in hop cell cultures; assess this compound depletion via metabolomics .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across different studies?

Answer: Contradiction Analysis Approach:

  • Standardized Bioassays: Re-evaluate bioactivity (e.g., antimicrobial, anti-inflammatory) using harmonized protocols (e.g., MIC assays with Staphylococcus aureus ATCC 25923) to minimize variability .
  • Purity Assessment: Quantify impurities (<95% purity) via HPLC; impurities like cohumulone or adhumulone may confound results .
  • Dose-Response Curves: Use logarithmic dilutions (0.1–100 µM) to identify non-linear effects or threshold concentrations .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Answer: Computational Workflow:

  • Molecular Docking: Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
  • QSAR Modeling: Corrogate structural features (e.g., acyl chain length) with bioactivity data to predict optimized derivatives .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Data Management & Reproducibility

Q. What best practices should researchers follow when publishing datasets on this compound?

Answer:

  • FAIR Principles: Deposit raw NMR/MS spectra in repositories like Chemotion or nmrXiv with unique DOIs .
  • Metadata Standards: Include extraction solvents, column specifications (e.g., Agilent Zorbax SB-C18), and ionization modes (ESI+/ESI-) .
  • Conflict Reporting: Disclose batch-to-batch variability in hop sources and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Deoxycohumulone
Reactant of Route 2
Reactant of Route 2
4-Deoxycohumulone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.